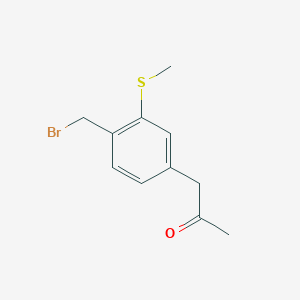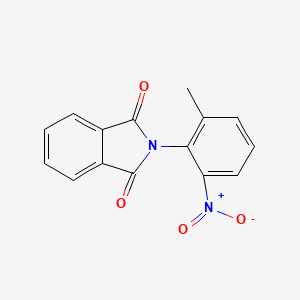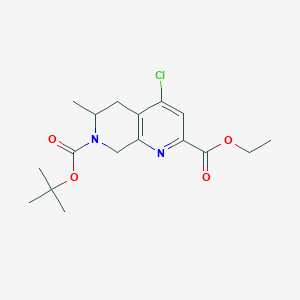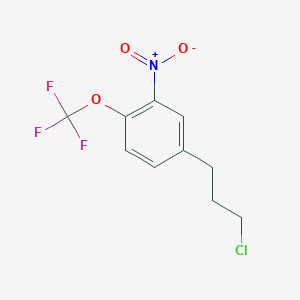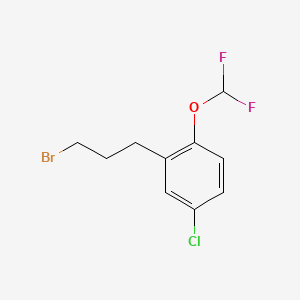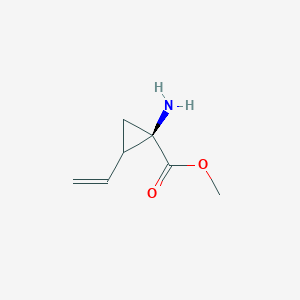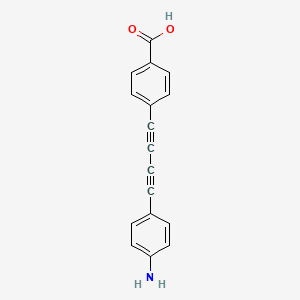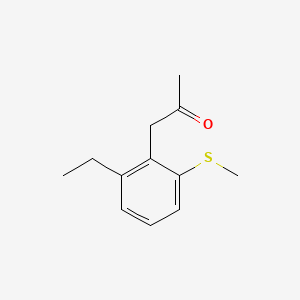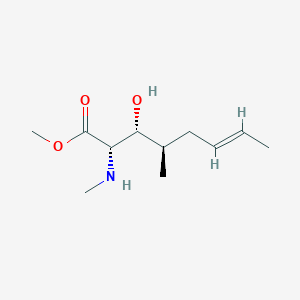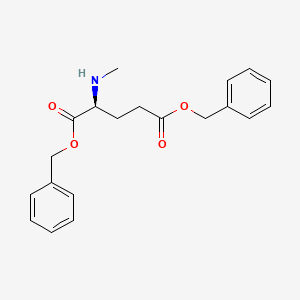
N-methyl-L-glutamic acid dibenzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-L-glutamic acid dibenzyl ester is a chemical compound derived from L-glutamic acid It is characterized by the presence of a methyl group attached to the nitrogen atom and two benzyl ester groups attached to the carboxyl groups of the glutamic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-glutamic acid dibenzyl ester typically involves the dibenzylation of L-glutamic acid. One common method includes the reaction of L-glutamic acid with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid monohydrate. The reaction is carried out in a solvent like cyclohexane and heated under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.
化学反应分析
Types of Reactions
N-methyl-L-glutamic acid dibenzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound are susceptible to hydrolysis, especially under alkaline conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The benzyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of a strong base such as sodium hydroxide.
Substitution: Common reagents include nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Results in the formation of N-methyl-L-glutamic acid and benzyl alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学研究应用
N-methyl-L-glutamic acid dibenzyl ester has several applications in scientific research:
Biology: Employed in the study of protein modifications and interactions.
Industry: Utilized in the production of high-quality biologics and other industrial chemicals.
作用机制
The mechanism of action of N-methyl-L-glutamic acid dibenzyl ester primarily involves its ability to modify proteins and peptides. The ester groups can be hydrolyzed to release the active N-methyl-L-glutamic acid, which can then interact with various molecular targets. The compound can also serve as a precursor for the synthesis of other bioactive molecules .
相似化合物的比较
Similar Compounds
N-methyl-L-glutamic acid: A derivative of glutamic acid with a methyl group attached to the nitrogen atom.
L-glutamic acid diethyl ester: Another esterified form of glutamic acid, used in similar applications.
L-glutamic acid dimethyl ester: Similar to N-methyl-L-glutamic acid dibenzyl ester but with methyl ester groups instead of benzyl ester groups.
Uniqueness
This compound is unique due to its specific esterification with benzyl groups, which provides distinct chemical properties and reactivity compared to other esterified forms of glutamic acid. This uniqueness makes it particularly useful in protein modification and other specialized applications .
属性
CAS 编号 |
146963-41-9 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
dibenzyl (2S)-2-(methylamino)pentanedioate |
InChI |
InChI=1S/C20H23NO4/c1-21-18(20(23)25-15-17-10-6-3-7-11-17)12-13-19(22)24-14-16-8-4-2-5-9-16/h2-11,18,21H,12-15H2,1H3/t18-/m0/s1 |
InChI 键 |
LYZFIOKXCYSZDN-SFHVURJKSA-N |
手性 SMILES |
CN[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CNC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)

